REACTION_CXSMILES
|
[Br:1][C:2]1[S:13][C:5]2[C:6]3[S:11][C:10]([Br:12])=[CH:9][C:7]=3[S:8][C:4]=2[CH:3]=1.C(N([CH2:19][CH3:20])CC)C.[CH2:21]([C:26]1[CH:31]=[CH:30][C:29]([C:32]#[CH:33])=[CH:28][CH:27]=1)[CH2:22][CH2:23][CH2:24][CH3:25].ClCCl>O1CCCC1.[Cl-].[Cl-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd+2].[Cu](I)I>[Br:12][C:10]1[S:11][C:6]2[C:5]3[S:13][C:2]([Br:1])=[CH:3][C:4]=3[S:8][C:7]=2[CH:9]=1.[CH2:21]([C:26]1[CH:27]=[CH:28][C:29]([C:32]#[C:33][C:2]2[S:13][C:5]3[C:6]4[S:11][C:10]([C:33]#[C:32][C:29]5[CH:30]=[CH:31][C:26]([CH2:21][CH2:22][CH2:23][CH2:19][CH3:20])=[CH:27][CH:28]=5)=[CH:9][C:7]=4[S:8][C:4]=3[CH:3]=2)=[CH:30][CH:31]=1)[CH2:22][CH2:23][CH2:24][CH3:25] |f:5.6.7.8.9|
|
Name
|
II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(C3=C(S2)C=C(S3)Br)S1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)C1=CC=C(C=C1)C#C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over a period of 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
the chlorinated phase was removed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography
|
Type
|
CUSTOM
|
Details
|
Evaporation of the appropriate fractions
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(C3=C(S2)C=C(S3)Br)S1
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C1=CC=C(C=C1)C#CC1=CC2=C(C3=C(S2)C=C(S3)C#CC3=CC=C(C=C3)CCCCC)S1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 320 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |